molecular formula C20H23FN4O3S B5054983 [4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B5054983
M. Wt: 418.5 g/mol
InChI Key: OGPCMCDOICSQBZ-UHFFFAOYSA-N
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Description

[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone is a complex organic compound that features a combination of fluorinated, nitro, piperidinyl, piperazinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate through a nucleophilic substitution reaction.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Piperazine: The piperidinyl intermediate is then coupled with piperazine under basic conditions to form the piperazinyl derivative.

    Thiophene Addition: Finally, the thiophenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Amines: Reduction of the nitro group yields amines.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-fluoro-phenyl)-piperazin-1-yl]-piperidin-4-yl-methanone: Similar structure but lacks the nitro and thiophenyl groups.

    [4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]-methanone: Similar structure but lacks the piperidinyl and thiophenyl groups.

Uniqueness

The presence of both the nitro and thiophenyl groups in [4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone makes it unique, as these functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c21-15-13-18(25(27)28)17(14-16(15)22-6-2-1-3-7-22)23-8-10-24(11-9-23)20(26)19-5-4-12-29-19/h4-5,12-14H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPCMCDOICSQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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